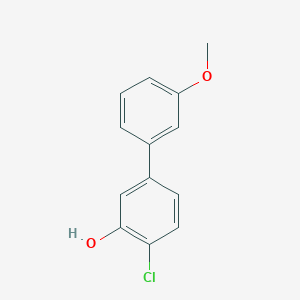
3-Chloro-5-(4-fluoro-3-methylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(4-fluoro-3-methylphenyl)phenol, 95% (C5FMPP) is a phenolic compound that is used in a variety of scientific research applications. It is a colorless to pale yellow liquid that is soluble in water, alcohols, and ethers, and is also known as 4-Fluoro-3-methylphenol. It is an important building block for the synthesis of various compounds and is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. C5FMPP is also used in the synthesis of various heterocyclic compounds and as an intermediate in the synthesis of organic compounds.
Mecanismo De Acción
The mechanism of action of C5FMPP is not fully understood. However, it is believed that the compound acts as an antioxidant and/or a pro-oxidant, depending on its concentration and the surrounding conditions. It is also believed to be involved in the formation of reactive oxygen species (ROS) and the regulation of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of C5FMPP are not fully understood. However, it is believed to be involved in the regulation of cell signaling pathways and the formation of reactive oxygen species (ROS). It is also believed to have antioxidant and/or pro-oxidant properties, depending on its concentration and the surrounding conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using C5FMPP in laboratory experiments include its low cost, ease of synthesis, and its ability to be used in a variety of scientific research applications. However, some limitations include its potential toxicity and the potential for it to react with other compounds in the reaction mixture.
Direcciones Futuras
Future research should focus on further understanding the biochemical and physiological effects of C5FMPP, as well as its mechanism of action. Additionally, further research should be conducted on the use of C5FMPP in the synthesis of heterocyclic compounds and organic compounds. Finally, research should be conducted on the potential toxicity of C5FMPP and its potential to react with other compounds in the reaction mixture.
Métodos De Síntesis
The synthesis of C5FMPP is achieved through a multi-step process. The first step is the reaction of 3-chloro-5-methylphenol with 4-fluoro-3-methylphenol to form the desired product. This reaction is typically carried out in a solvent such as methanol or ethanol at temperatures between 25 and 100°C. The reaction is typically complete within several hours. The second step is the purification of the product, which is typically achieved by distillation or recrystallization.
Aplicaciones Científicas De Investigación
C5FMPP is used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles. It is also used as an intermediate in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and specialty chemicals. C5FMPP is also used in the production of dyes and pigments, as well as in the preparation of catalysts.
Propiedades
IUPAC Name |
3-chloro-5-(4-fluoro-3-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-4-9(2-3-13(8)15)10-5-11(14)7-12(16)6-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASMAKSOWPSTAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685903 |
Source


|
| Record name | 5-Chloro-4'-fluoro-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-fluoro-3-methylphenyl)phenol | |
CAS RN |
1261919-55-4 |
Source


|
| Record name | 5-Chloro-4'-fluoro-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














